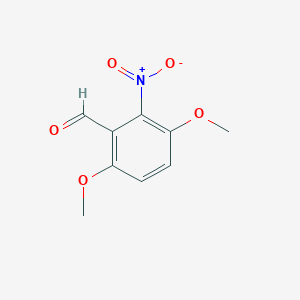![molecular formula C5H15Br3Si3 B175028 Bromo-bis[bromo(dimethyl)silyl]-methylsilane CAS No. 127725-93-3](/img/structure/B175028.png)
Bromo-bis[bromo(dimethyl)silyl]-methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo-bis[bromo(dimethyl)silyl]-methylsilane is a silicon-based organosilicon compound It is characterized by the presence of bromine and dimethylsilyl groups attached to a central methylsilane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bromo-bis[bromo(dimethyl)silyl]-methylsilane typically involves the reaction of methylsilane with bromine and dimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Bromo-bis[bromo(dimethyl)silyl]-methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of silanols, while substitution reactions can yield a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Bromo-bis[bromo(dimethyl)silyl]-methylsilane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable silicon-based structures.
Medicine: Research is ongoing to explore its potential as a component in medical devices and implants.
Industry: It is used in the production of specialty coatings and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of bromo-bis[bromo(dimethyl)silyl]-methylsilane involves the interaction of its silicon and bromine atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, making the compound versatile in different chemical environments. The bromine atoms can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl bromide: Similar in structure but with three methyl groups instead of dimethylsilyl groups.
Dimethylsilyl chloride: Lacks the bromine atoms but has similar silicon-based structure.
Bromo(trimethylsilyl)methane: Contains a single bromine atom and a trimethylsilyl group.
Uniqueness
Bromo-bis[bromo(dimethyl)silyl]-methylsilane is unique due to the presence of both bromine and dimethylsilyl groups, which provide it with distinct reactivity and stability compared to other similar compounds. This combination of functional groups makes it particularly useful in specialized applications where both reactivity and stability are required.
Propiedades
IUPAC Name |
bromo-bis[bromo(dimethyl)silyl]-methylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15Br3Si3/c1-9(2,6)11(5,8)10(3,4)7/h1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMQCJXMGUJSGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si](C)([Si](C)(C)Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15Br3Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)
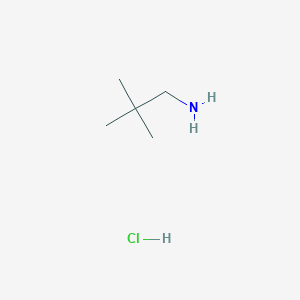
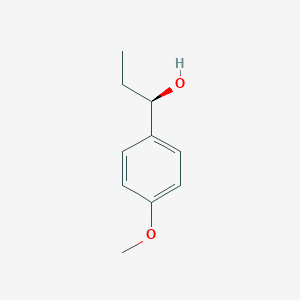
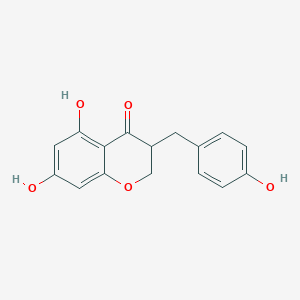
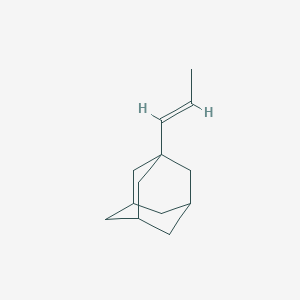
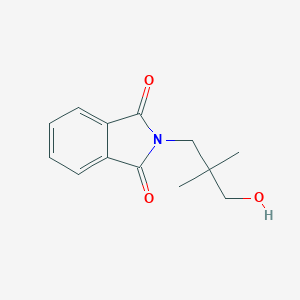
![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)
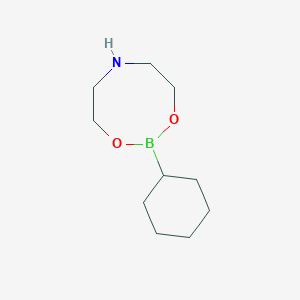
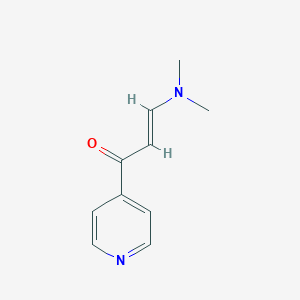
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
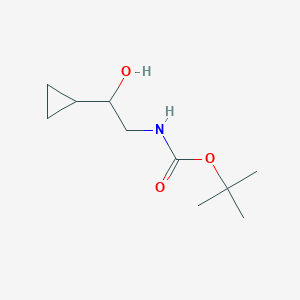
![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)
![Methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate](/img/structure/B174973.png)
